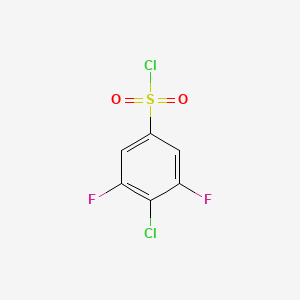

4-Chloro-3,5-difluorobenzenesulfonyl chloride

Description

4-Chloro-3,5-difluorobenzenesulfonyl chloride (molecular formula: C₆H₂Cl₂F₂O₂S) is a sulfonyl chloride derivative characterized by a benzene ring substituted with chlorine (Cl) at position 4 and fluorine (F) at positions 3 and 3. This compound is structurally related to other benzenesulfonyl chlorides but distinguished by its unique halogen substitution pattern. Sulfonyl chlorides are critical in organic synthesis, particularly as electrophilic reagents for sulfonamide formation or derivatization agents in analytical chemistry. The electron-withdrawing Cl and F substituents enhance the electrophilicity of the sulfonyl chloride group, making it reactive toward nucleophiles such as amines or alcohols .

Properties

IUPAC Name |

4-chloro-3,5-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2O2S/c7-6-4(9)1-3(2-5(6)10)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHGIUIIJGMIDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240576 | |

| Record name | Benzenesulfonyl chloride, 4-chloro-3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706435-19-9 | |

| Record name | Benzenesulfonyl chloride, 4-chloro-3,5-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706435-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 4-chloro-3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most common approach involves the direct sulfonylation of 4-chloro-2,5-difluorobenzene, utilizing chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. This method is favored for its straightforwardness and scalability.

Reaction Conditions

- Sulfonylating Agents: Chlorosulfonic acid or sulfuryl chloride

- Solvent: Typically a halogenated hydrocarbon such as chlorinated aliphatic hydrocarbons

- Temperature: Controlled between 0°C and 80°C to optimize reaction rate and minimize byproduct formation

- Catalysts: Sometimes, catalytic amounts of Lewis acids like ferric chloride are employed to enhance reactivity

Process Steps

- Preparation of Aromatic Substrate: The aromatic compound, 4-chloro-2,5-difluorobenzene, is dissolved in an inert solvent.

- Addition of Sulfonylating Agent: Chlorosulfonic acid or sulfuryl chloride is added slowly under stirring, maintaining the temperature to control exothermicity.

- Reaction Monitoring: The mixture is stirred for several hours, with progress monitored via gas chromatography or high-performance liquid chromatography.

- Workup: The reaction mixture is poured into ice water, causing the sulfonyl chloride to precipitate.

- Purification: The organic layer containing the product is separated, washed with water to remove residual acids, and dried.

Key Data Table: Reaction Parameters and Yields

| Parameter | Typical Range | Notes |

|---|---|---|

| Sulfonylating agent used | Chlorosulfonic acid or sulfuryl chloride | Excess reagent to drive reaction to completion |

| Temperature | 0°C to 80°C | To control reaction rate and minimize byproducts |

| Reaction time | 4 to 12 hours | Ensures complete sulfonylation |

| Solvent | Chlorinated hydrocarbons | e.g., dichloromethane, chlorobenzene |

| Yield | 75% to 90% | High-yield process with proper control |

Alternative Method: Friedel-Crafts Sulfonylation

Reaction Overview

In some cases, the sulfonylation is achieved via Friedel-Crafts reactions, where chlorosulfonic acid reacts directly with the aromatic ring in the presence of a Lewis acid catalyst such as ferric chloride.

Reaction Conditions

- Catalyst: Anhydrous ferric chloride

- Temperature: 140°C to 160°C

- Reaction Time: 10 to 20 hours

- Solvent: Often a halogenated hydrocarbon or anhydrous conditions

Process Steps

- Preparation: The aromatic substrate and catalyst are combined in a suitable solvent.

- Addition of Chlorosulfonic Acid: The acid is added slowly, maintaining temperature to prevent side reactions.

- Reaction Monitoring: Progress is followed via chromatography.

- Workup: Post-reaction, the mixture is poured into water, and the product is extracted, washed, and purified.

Advantages & Disadvantages

| Aspect | Pros | Cons |

|---|---|---|

| Yield | High | Requires strict anhydrous conditions |

| Selectivity | Good | Potential for over-sulfonation |

Industrial Large-Scale Synthesis

Continuous Flow Reactors

Modern industrial synthesis employs continuous flow reactors to enhance safety, control, and scalability. The sulfonylation is optimized to maximize yield and minimize byproducts, often involving real-time monitoring and automation.

Purification Techniques

- Distillation: To remove residual acids and solvents

- Crystallization: For high purity

- Drying: Under vacuum or inert atmosphere to obtain anhydrous product

Summary of Key Research Findings

| Study/Patent | Main Findings | Yield | Notable Conditions |

|---|---|---|---|

| Patent CA1205491A | Washing with water and distillation yields anhydrous product | 80-90% | Controlled temperature, excess chlorosulfonic acid |

| Patent GB2135666A | Minimizes excess chlorosulfonic acid, high yield | ~85% | Use of specific washing protocols, controlled reaction temperature |

| Recent Industrial Methods | Continuous flow process improves safety and yield | >90% | Real-time monitoring, advanced purification |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Organic Synthesis

4-Chloro-3,5-difluorobenzenesulfonyl chloride serves as a vital building block in organic synthesis. Its unique structure allows for the formation of various sulfonamide derivatives, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions

- Formation of Sulfonamides : The compound reacts with amines to form sulfonamide derivatives, which have applications in medicinal chemistry as enzyme inhibitors and receptor antagonists.

- Synthesis of Biaryl Compounds : It can be utilized in coupling reactions to synthesize biaryl compounds, which are important for developing advanced materials.

Medicinal Chemistry

In medicinal chemistry, this compound is used to develop bioactive molecules with therapeutic potential.

Case Studies

- Anti-inflammatory Agents : Research has demonstrated that derivatives of this compound can act as CRTH2 antagonists, targeting allergic diseases such as asthma and atopic dermatitis. These compounds inhibit the action of prostaglandin D2, a key mediator in allergic inflammation .

- Antiviral Activity : Recent studies indicate that aryl sulfonamide derivatives derived from this compound exhibit antiviral properties against influenza virus strains (H1N1 and H3N2), inhibiting viral entry and replication in host cells.

Industrial Applications

The compound is also employed in the chemical industry for producing specialty chemicals, dyes, and polymers.

Applications Overview

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate for synthesizing various chemical products. |

| Dyes | Serves as a precursor for dye production due to its reactive sulfonyl group. |

| Polymers | Utilized in developing polymers with specific properties for industrial use. |

Environmental Considerations

Handling this compound requires caution due to its corrosive nature. It can cause severe skin burns and eye damage upon contact. Therefore, appropriate safety measures must be implemented during its synthesis and application.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-difluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 4-chloro-3,5-difluorobenzenesulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides and derivatization agents. Key comparisons include:

4-Bromo-3,5-difluorobenzenesulfonyl Chloride

- Structure : Bromine replaces chlorine at position 4 (C₆H₂BrClF₂O₂S).

- Molecular Weight : 291.49 g/mol vs. ~265.05 g/mol for the chloro analog .

- However, bromine’s larger atomic size may influence steric effects in substitution reactions.

- Applications : Used in pharmaceutical intermediates; brominated analogs often exhibit distinct metabolic stability in drug design .

Tosyl Chloride (p-Toluenesulfonyl Chloride, TsCl)

- Structure : Methyl group at position 4 (C₇H₇ClO₂S).

- Reactivity : The electron-donating methyl group deactivates the sulfonyl chloride, making TsCl less reactive than halogen-substituted analogs.

- Applications : Widely used for protecting alcohols and amines; less suited for reactions requiring high electrophilicity .

4-Chloro-3,5-dinitrobenzotrifluoride (CNBF)

- Structure : Nitro groups at positions 3 and 5, trifluoromethyl group at position 4 (C₇H₂ClF₃N₂O₄).

- Reactivity : Strong electron-withdrawing nitro and trifluoromethyl groups make CNBF highly electrophilic, ideal for derivatizing weakly nucleophilic analytes.

- Applications : Preferred in HPLC derivatization of amines due to superior reactivity .

3,5-Difluorobenzenesulfonyl Chloride

- Reactivity : Reduced electron withdrawal (absence of Cl at position 4) results in lower electrophilicity compared to this compound.

- Applications : Intermediate in agrochemical synthesis; less reactive in sulfonamide formation .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Applications | Reactivity (Relative) |

|---|---|---|---|---|---|

| This compound | C₆H₂Cl₂F₂O₂S | 4-Cl, 3,5-F | ~265.05 | Derivatization, sulfonamide synthesis | High |

| 4-Bromo-3,5-difluorobenzenesulfonyl chloride | C₆H₂BrClF₂O₂S | 4-Br, 3,5-F | 291.49 | Pharmaceutical intermediates | Moderate |

| Tosyl chloride (TsCl) | C₇H₇ClO₂S | 4-CH₃ | 190.65 | Protecting groups, amine derivatization | Low |

| CNBF | C₇H₂ClF₃N₂O₄ | 3,5-NO₂, 4-CF₃ | 270.55 | HPLC derivatization of amines | Very High |

| 3,5-Difluorobenzenesulfonyl chloride | C₆H₃ClF₂O₂S | 3,5-F | 212.59 | Agrochemical synthesis | Moderate |

Biological Activity

4-Chloro-3,5-difluorobenzenesulfonyl chloride is a sulfonyl chloride compound with significant biological activity, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Structure and Composition

- Chemical Formula : C₆H₄ClF₂O₂S

- Molecular Weight : 210.62 g/mol

- Physical State : Solid at room temperature

- Boiling Point : Approximately 253 °C

Reactivity

This compound is highly reactive due to the presence of the sulfonyl chloride functional group, making it an effective electrophile in nucleophilic substitution reactions.

Target Interactions

This compound is known to interact with various biological targets:

- Protein Binding : The compound can covalently modify amino acid residues in proteins, altering their function and activity.

- Nucleic Acid Interaction : It has potential effects on DNA and RNA, impacting gene expression and cellular metabolism.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling Pathways : Alters pathways related to inflammation and cancer progression.

- Gene Expression Modulation : Affects transcription factors that regulate gene expression.

Toxicity Profile

While the compound has therapeutic potential, it is also corrosive and can cause severe skin burns and eye damage upon contact. Safety precautions are essential when handling this compound.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity:

- Mechanism of Action : Inhibits bacterial cell wall synthesis and disrupts protein synthesis.

- Case Studies : Studies have shown effectiveness against various bacterial strains, including resistant strains.

Anticancer Activity

The compound has been explored for its potential in anticancer therapies:

- Inhibition of Tumor Growth : Certain derivatives have demonstrated the ability to inhibit tumor cell proliferation in vitro.

- Mechanism : Induces apoptosis in cancer cells through modulation of signaling pathways involved in cell survival.

Enzyme Inhibition

This compound is also noted for its role as an enzyme inhibitor:

- β-Lactamase Inhibition : Compounds derived from this sulfonyl chloride have been studied for their ability to inhibit β-lactamases, enzymes that confer antibiotic resistance .

Summary of Key Studies

Dosage Effects in Animal Models

Research indicates that dosage significantly impacts biological activity:

- Low Doses : Minimal effects observed on cellular function.

- High Doses : Induces significant changes in cellular processes, including apoptosis and necrosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-3,5-difluorobenzenesulfonyl chloride, and what methodological considerations are critical for reproducibility?

- Answer : Synthesis typically involves sulfonation and halogenation steps. For analogous sulfonyl chlorides, chlorosulfonic acid is often reacted with aromatic precursors under controlled anhydrous conditions . Key considerations include temperature control (25–100°C), moisture exclusion, and stoichiometric ratios to minimize byproducts like HCl or sulfonic acid derivatives. Post-reaction purification via fractional distillation or recrystallization is essential for high yields .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) resolves substituent positions on the aromatic ring, while IR spectroscopy confirms the sulfonyl chloride (-SO₂Cl) functional group (~1370 cm⁻¹ and 1170 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation and isotopic patterns for chlorine/fluorine . X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : The compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (N₂/Ar) in airtight, amber glass containers at –20°C is recommended. Use anhydrous solvents (e.g., dry THF or DCM) during experimental workflows. Safety protocols for chlorinated compounds, including fume hoods and acid-resistant gloves, are mandatory .

Advanced Research Questions

Q. How can computational methods like AM1 or DFT predict the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

- Answer : Semi-empirical models (e.g., AM1) and density functional theory (DFT) calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. For example, the sulfonyl group’s electron-withdrawing effect enhances reactivity at the sulfur atom, which can be validated via charge distribution maps . Computational studies also model transition states for reactions with amines or alcohols, aiding in mechanistic predictions .

Q. What experimental strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Answer : Discrepancies often arise from competing side reactions (e.g., hydrolysis or over-chlorination). Systematic optimization via Design of Experiments (DoE) can isolate critical variables (e.g., reaction time, catalyst loading). For example, using pyridine as an HCl scavenger improves yields in phosgene-mediated reactions . Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps .

Q. How does the electronic interplay between fluorine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Answer : Fluorine’s strong electron-withdrawing effect activates the sulfonyl chloride group toward nucleophilic attack, while chlorine’s steric bulk may hinder regioselectivity. Comparative studies with mono-halogenated analogs (e.g., 3,5-difluorobenzenesulfonyl chloride) reveal that chlorine’s inductive effect dominates over fluorine’s resonance effects in directing substitution .

Q. What are the challenges in synthesizing and characterizing nitro derivatives of this compound, and how can they be mitigated?

- Answer : Nitration introduces explosive hazards and requires controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Byproducts like 4-chloro-3,5-dinitrobenzotrifluoride can form if fluorination competes. Characterization via HPLC-MS and ¹⁹F NMR distinguishes positional isomers . Contradictions in melting points or spectral data often arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Derivatives

| Reaction Type | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Sulfonation | ClSO₃H, 50°C, 6h | 65–75 | |

| Phosgene-mediated | Pyridine, 85°C, 4h | 80–85 | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 50–60 |

Table 2 : Spectral Data for Characterization

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹⁹F NMR | δ -63.5 ppm (meta-F) | |

| IR | 1370 cm⁻¹ (SO₂Cl symmetric) | |

| MS (EI) | m/z 245 [M⁺] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.